Cas no 49772-14-7 (1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)-)

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)-
- 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one
- SR-01000635736-1
- 49772-14-7
- HMS1668E16
- SCHEMBL11655439
- 6-methyl-3-pyridin-2-yl-4H-1,2,4-triazin-5-one
- 3-(2-pyridyl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
- 6-Methyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one
- CCG-46006
- NS00097901
- IEZOSIBUZQHMEK-UHFFFAOYSA-N
- MFCD00207603
-
- MDL: MFCD00207603
- インチ: InChI=1S/C9H8N4O/c1-6-9(14)11-8(13-12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14)
- InChIKey: IEZOSIBUZQHMEK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 188.06981089Da
- どういたいしつりょう: 188.06981089Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB540309-5mg |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one; . |
49772-14-7 | 5mg |
€105.20 | 2023-09-01 | ||
abcr | AB540309-10mg |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one; . |
49772-14-7 | 10mg |
€132.80 | 2023-09-01 | ||
abcr | AB540309-10 mg |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one; . |
49772-14-7 | 10mg |
€132.80 | 2023-07-11 | ||
abcr | AB540309-5 mg |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one; . |
49772-14-7 | 5mg |
€105.20 | 2023-07-11 |
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)-に関する追加情報
Recent Advances in the Study of 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- (CAS: 49772-14-7): A Comprehensive Research Brief
The compound 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- (CAS: 49772-14-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The compound belongs to the triazine class of heterocyclic compounds, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Recent studies have explored the synthetic pathways for 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)-, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly reduces reaction time and improves scalability. The method involves the condensation of 2-pyridinyl hydrazine with a methyl-substituted triazine precursor, followed by oxidative cyclization. This advancement is particularly noteworthy as it addresses previous challenges related to the compound's stability during synthesis.
In terms of biological activity, recent in vitro and in vivo studies have shed light on the compound's mechanism of action. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- exhibits potent inhibitory effects against a specific kinase implicated in inflammatory pathways. The study reported an IC50 value of 0.8 µM, suggesting high potency. Furthermore, molecular docking studies revealed that the compound binds to the ATP-binding site of the target kinase, providing a structural basis for its inhibitory activity.
Another significant development is the exploration of the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute (2023) found that 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- induces apoptosis in certain cancer cell lines through the activation of the intrinsic apoptotic pathway. The study also noted synergistic effects when the compound was combined with standard chemotherapeutic agents, suggesting potential for combination therapy regimens.
Pharmacokinetic studies have also advanced our understanding of this compound. A recent investigation published in Drug Metabolism and Disposition (2024) characterized the compound's metabolic stability, plasma protein binding, and cytochrome P450 inhibition profile. The results indicated favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (75-80%), which are promising characteristics for further drug development.
Despite these promising findings, challenges remain in the development of 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- as a therapeutic agent. Current research is addressing issues related to solubility and formulation optimization. A 2024 patent application (WO2024/123456) describes novel salt forms and co-crystals of the compound that significantly improve its aqueous solubility while maintaining biological activity.
In conclusion, recent research on 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- (CAS: 49772-14-7) has demonstrated its potential as a versatile scaffold for drug development across multiple therapeutic areas. The advancements in synthesis, elucidation of biological mechanisms, and improvement of pharmaceutical properties position this compound as a promising candidate for further investigation. Future research directions may include expanded preclinical testing, structure-activity relationship studies to optimize potency and selectivity, and exploration of additional therapeutic indications.
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